molecular formula C4H10ClNO B1415239 O-Allyl-N-methylhydroxylamine hydrochloride CAS No. 76564-17-5

O-Allyl-N-methylhydroxylamine hydrochloride

Cat. No.: B1415239
CAS No.: 76564-17-5
M. Wt: 123.58 g/mol
InChI Key: JJESMOFBXWYCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Allyl-N-methylhydroxylamine hydrochloride: is a versatile chemical compound used in various scientific research fields. It is known for its complex structure and diverse applications, including organic synthesis, pharmaceutical development, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Allyl-N-methylhydroxylamine hydrochloride can be synthesized through O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-allylation of acetone oxime followed by hydrolysis of the O-allylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .

Industrial Production Methods: Industrial production typically involves the reaction of hydroxylamine with allyl chloride under controlled conditions to yield O-Allyl-N-methylhydroxylamine, which is then converted to its hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: O-Allyl-N-methylhydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products:

    Oxidation: Formation of oximes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydroxylamines.

Scientific Research Applications

O-Allyl-N-methylhydroxylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the preparation of various organic compounds, including oximes and amines.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of O-Allyl-N-methylhydroxylamine hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of desired products. The molecular targets and pathways involved include interactions with carbonyl compounds and the formation of imines and oximes .

Comparison with Similar Compounds

    Methoxyamine: Similar in structure but with a methoxy group instead of an allyl group.

    N-Methylhydroxylamine: An isomer with a different substitution pattern.

    Aminomethanol: Another isomer with a hydroxyl group replaced by an amino group.

Uniqueness: O-Allyl-N-methylhydroxylamine hydrochloride is unique due to its allyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

N-prop-2-enoxymethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4-6-5-2;/h3,5H,1,4H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJESMOFBXWYCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Allyl-N-methylhydroxylamine hydrochloride
Reactant of Route 2
O-Allyl-N-methylhydroxylamine hydrochloride
Reactant of Route 3
O-Allyl-N-methylhydroxylamine hydrochloride
Reactant of Route 4
O-Allyl-N-methylhydroxylamine hydrochloride
Reactant of Route 5
O-Allyl-N-methylhydroxylamine hydrochloride
Reactant of Route 6
O-Allyl-N-methylhydroxylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.